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molecular formula C10H23ClOSi B1608407 tert-Butyl(4-chlorobutoxy)dimethylsilane CAS No. 89031-83-4

tert-Butyl(4-chlorobutoxy)dimethylsilane

Cat. No. B1608407
M. Wt: 222.83 g/mol
InChI Key: MTQPZXNVDIKRAK-UHFFFAOYSA-N
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Patent
US09339494B2

Procedure details

Compound 7-a, 4-chloro-1-butanol, (CAS 928-51-8) (100 g, 920 mmol) was dissolved in CH2Cl2 (1000 mL) at room temperature. Imidazole (CAS 288-32-4) (81.5, 1200 mmol) and TBDMS-Cl (CAS 18162-48-6) (152 g, 1010 mmol) was added at 0° C. The mixture was stirred for 4 h at rt. The mixture was filtered off. The filtrate was washed with 10% aqueous HCl-solution and brine. After evaporation of the filtrate, we get the product 7-c as a clear oil (100 g, 50%).
[Compound]
Name
Compound 7-a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
1200 mmol
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][CH2:5][OH:6].N1C=CN=C1.[CH3:12][C:13]([Si:16](Cl)([CH3:18])[CH3:17])([CH3:15])[CH3:14]>C(Cl)Cl>[C:13]([Si:16]([O:6][CH2:5][CH2:4][CH2:3][CH2:2][Cl:1])([CH3:18])[CH3:17])([CH3:15])([CH3:14])[CH3:12]

Inputs

Step One
Name
Compound 7-a
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCCO
Name
Quantity
1000 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1200 mmol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
152 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered off
WASH
Type
WASH
Details
The filtrate was washed with 10% aqueous HCl-solution and brine
CUSTOM
Type
CUSTOM
Details
After evaporation of the filtrate, we

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](C)(C)OCCCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 100 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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